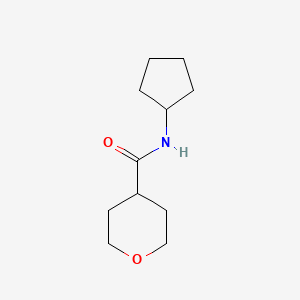
N-cyclopentyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyloxane-4-carboxamide” is a type of carboxamide . Carboxamides are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of carboxamides like “N-cyclopentyloxane-4-carboxamide” often involves the amidation of carboxylic acids . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
Penthiopyrad belongs to the class of carboxamides, which have been extensively studied as fungicides. Its structure-activity relationship (SAR) reveals that the fungicidal activity depends on the aromatic ring and the N-substituent at the amide moiety . Specifically:
Systemic Fungicides
Carboxin, the precursor to penthiopyrad, inspired further optimization of chemical structures. Penthiopyrad exhibits a broader spectrum of activity compared to carboxin, controlling Deuteromycete and Phycomycete species in addition to Basidiomycetes .
Anti-Inflammatory Properties
While not the primary focus, some studies explore the potential anti-inflammatory properties of thiazole carboxamide derivatives, including penthiopyrad . Further research is needed in this area.
Antitumor Activity
Although not extensively studied, thiazole derivatives containing N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 have been synthesized and verified for their antitumor activity . Penthiopyrad’s potential in this context warrants further investigation.
Cyclooxygenase (COX) Suppression
Given its structural similarity to NSAIDs, penthiopyrad may have COX-suppressant properties. However, this area requires more detailed research .
Eigenschaften
IUPAC Name |
N-cyclopentyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(9-5-7-14-8-6-9)12-10-3-1-2-4-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSIDSHRZSXDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)
![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
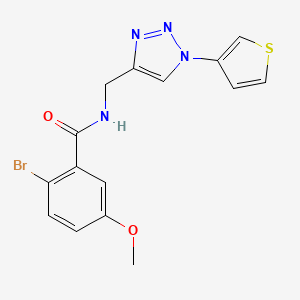
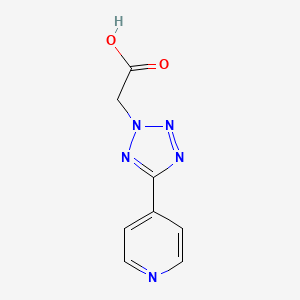
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
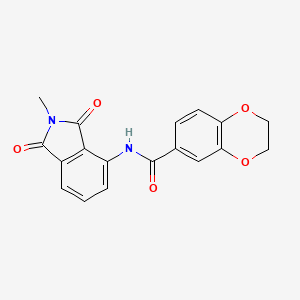
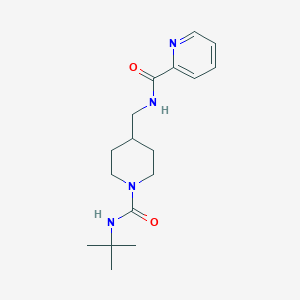
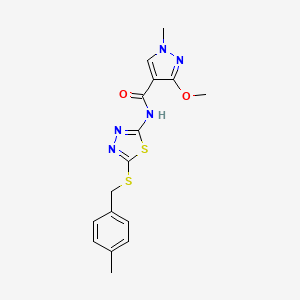
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)
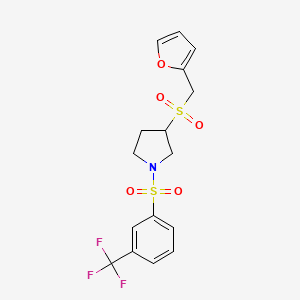
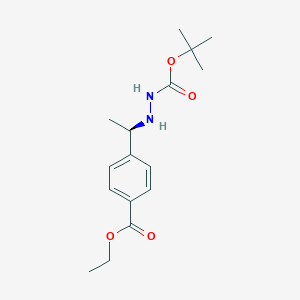
![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)
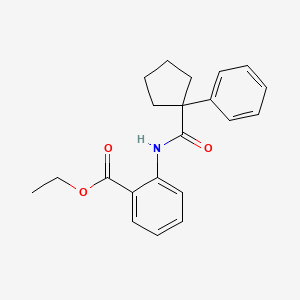
![Methyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate](/img/structure/B2361651.png)